molecular formula C21H20N2O3S B2663669 3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one CAS No. 1798420-20-8

3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one

Cat. No. B2663669
CAS RN: 1798420-20-8
M. Wt: 380.46
InChI Key: LJPLPIYNZMZQCT-UHFFFAOYSA-N
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Description

3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one, also known as PEP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. PEP is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation.

Scientific Research Applications

Receptor Antagonist Development

One avenue of scientific research involving compounds structurally related to 3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one focuses on the development of adenosine A2B receptor antagonists. A novel method for the preparation of sulfonamides has led to the creation of potent receptor antagonists. Specifically, 8-[4-(4-benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine (PSB-601) exhibited a Ki value of 3.6 nM for the human A2B receptor, showcasing high selectivity against other human adenosine receptor subtypes (Luo et al., 2006).

Polymorphism Control and Monitoring

The compound ASP3026, which shares a similar sulfonated structure, was developed as a selective inhibitor for the fusion protein EML4-ALK. Research into this compound has shed light on controlling polymorphism in drug development, critical for the stability and efficacy of pharmaceuticals. Temperature and solvent effects on polymorph transformations were studied to optimize manufacturing processes for desired polymorphs (Takeguchi et al., 2015).

Photochemical Transformations

Another aspect of research involves the photochemical and thermal transformations of spirocyclic 3H-pyrazoles, which are formed through reactions involving compounds similar to 3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one. These transformations yield a variety of structurally diverse and potentially biologically active compounds, indicating a method for creating novel therapeutic agents (Vasin et al., 2014).

Anticancer Compound Synthesis

Research into the synthesis of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety has highlighted the potential anticancer activity of these compounds. Specifically, derivatives were found to exhibit potent cytotoxic activity against various human cancer cell lines, with certain compounds showing remarkable cytotoxic activity and inducing apoptosis in cancer cells, suggesting the potential for new anticancer therapies (Ravichandiran et al., 2019).

Antimicrobial and Antitubercular Agents

In the realm of antimicrobial research, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have been synthesized. These compounds have shown activity exceeding that of reference drugs against bacteria and fungi, indicating their potential as new antimicrobial and antitubercular agents (Alsaedi et al., 2019).

properties

IUPAC Name

3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-21(12-11-19-7-3-1-4-8-19)22-14-16-23(17-15-22)27(25,26)18-13-20-9-5-2-6-10-20/h1-10,13,18H,14-17H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPLPIYNZMZQCT-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C#CC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)C#CC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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